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Compound of Interest

Compound Name: 1-(2-Bromoethyl)-4-fluorobenzene

Cat. No.: B029555

An In-depth Technical Guide to 1-(2-Bromoethyl)-4-fluorobenzene: Structure, Reactivity, and
Applications

Abstract

1-(2-Bromoethyl)-4-fluorobenzene is a key fluorinated building block in organic synthesis,
prized for its dual functionality.[1] The presence of a reactive bromoethyl group and an
electronically modified fluorophenyl ring makes it an important intermediate in the development
of complex molecules, particularly within the pharmaceutical and material science sectors.[1]
This document provides a comprehensive overview of its structure, physical and chemical
properties, reactivity, synthesis, and applications, with a focus on its utility for researchers and
professionals in drug development.

Molecular Structure and Properties

1-(2-Bromoethyl)-4-fluorobenzene, with the CAS number 332-42-3, is an aromatic organic
compound.[1][2] Its structure consists of a benzene ring substituted with a fluorine atom at the
para-position (position 4) and a 2-bromoethyl group at position 1.[3] This unique arrangement
of a stable fluoroaromatic core and a reactive alkyl halide side chain is central to its synthetic
utility.

Chemical Structure
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The IUPAC name for this compound is 1-(2-bromoethyl)-4-fluorobenzene. It is also known by
several synonyms, including 4-Fluorophenethyl bromide and 1-Bromo-2-(4-
fluorophenyl)ethane.[3][4]

Molecular Formula: CsHsBrF[2]

Molecular Weight: 203.05 g/mol [2][5]

Physicochemical Properties

The physical and chemical properties of 1-(2-Bromoethyl)-4-fluorobenzene are summarized
in the table below. It is typically a clear, colorless to light yellow liquid or a low-melting solid.[6]

[7]

Property Value Reference
CAS Number 332-42-3 [2]

Boiling Point 100-104 °C at 15 mm Hg [2][6][8]
Density 1.4498 g/mL at 25 °C [2][61[8]
Refractive Index (n20/D) 1.534 [2][6][8]
Flash Point 200 °F (93.3 °C) [6][7]

Room Temperature, Sealed in
Storage Temperature » (6171
dry conditions

Spectroscopic Data

The structure of 1-(2-Bromoethyl)-4-fluorobenzene can be confirmed using spectroscopic
methods. The *H-NMR data is particularly informative for identifying the protons on the ethyl
chain and the aromatic ring.
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Chemical Shift o ] ] Coupling
Multiplicity Integration Assignment

(0, ppm) Constant (J)
Ar-H (ortho to -

7.15-7.18 m 2H
CH2CH2Br)

6.98-7.03 m 2H Ar-H (ortho to -F)

3.54 t 2H -CHz2Br 8 Hz

3.14 t 2H -CH2CH:2Br 8 Hz

Solvent: CDCls,
Frequency: 400
MHz[6]

Reactivity and Chemical Profile

The reactivity of 1-(2-Bromoethyl)-4-fluorobenzene is governed by its two distinct functional
components: the bromoethyl side chain and the fluorinated aromatic ring. This dual nature
allows for selective and stepwise chemical transformations.

Reactivity of the Bromoethyl Group

The primary reactive site of the molecule is the bromoethyl group.[1] The carbon atom attached
to the bromine is electrophilic, making it highly susceptible to nucleophilic substitution
reactions. Bromine is an excellent leaving group, facilitating the displacement by a wide range
of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-heteroatom or
carbon-carbon bonds. This reactivity is fundamental to its role as a building block for extending
molecular frameworks.

Reactivity of the Fluorophenyl Group

The fluorine atom significantly influences the reactivity of the benzene ring.[9]

 Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-
withdrawing inductive effect (-1), which deactivates the aromatic ring towards electrophilic
aromatic substitution (EAS) compared to benzene.[9]
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» Resonance Effect: Conversely, fluorine can donate electron density to the ring via resonance
(+R effect). This effect directs incoming electrophiles to the ortho and para positions.[10]
Since the para position is already occupied, EAS reactions on this molecule would primarily
yield ortho-substituted products.

» Nucleophilic Aromatic Substitution (SNATr): The strong electron-withdrawing nature of fluorine
can activate the ring for SNAr reactions, although this is less common compared to rings
with stronger activating groups like nitro groups.

The interplay between the leaving group ability of bromine on the side chain and the electronic
effects of fluorine on the ring allows chemists to construct complex molecules with high
precision.[1][9]

Synthesis and Experimental Protocols

1-(2-Bromoethyl)-4-fluorobenzene is typically synthesized from its corresponding alcohol, 4-
fluorophenylethanol. A common and high-yielding method involves reaction with
triphenylphosphine and N-bromosuccinimide.

Synthesis of 1-(2-Bromoethyl)-4-fluorobenzene from 4-
Fluorophenylethanol

This protocol describes the conversion of the alcohol to the alkyl bromide.
Reaction: 4-Fluorophenylethanol - 1-(2-Bromoethyl)-4-fluorobenzene
Reagents and Equipment:

¢ 4-Fluorophenylethanol (100 g)

o Triphenylphosphine (222 g)

e N-bromosuccinimide (NBS) (151 g)

e Dichloromethane (CH2Cl2) (1 L)

¢ Reaction flask
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e |ce bath

e Magnetic stirrer

 Rotary evaporator

Procedure:

A solution of 4-fluorophenylethanol (100 g) in dichloromethane (1 L) is prepared in a suitable
reaction flask.

e The flask is cooled in an ice bath.

» Triphenylphosphine (222 g) and N-bromosuccinimide (151 g) are added sequentially to the
cooled solution while maintaining continuous stirring.[2][6]

e The reaction is stirred for 1 hour under these cooled conditions.[2][6]

» Upon completion, the resulting solution is concentrated under reduced pressure using a
rotary evaporator.

e The precipitated crystals (triphenylphosphine oxide) are removed by filtration.

o The filtrate is further concentrated to yield the target product, 1-(2-Bromoethyl)-4-
fluorobenzene, as a colorless oil (133 g, 92% vyield).[2][6]
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Caption: Synthesis workflow for 1-(2-Bromoethyl)-4-fluorobenzene.

Applications in Drug Development and Research

The unique structural features of 1-(2-Bromoethyl)-4-fluorobenzene make it a valuable
intermediate in the synthesis of pharmaceuticals and other advanced materials.

e Pharmaceutical Intermediates: It is a key building block for a variety of active pharmaceutical
ingredients (APIs).[1] The incorporation of a fluorine atom can enhance metabolic stability,
improve lipophilicity, and increase the binding affinity of a drug molecule to its target receptor.

[1]

o CNS Agents: The compound is particularly useful in the discovery of drugs targeting the

central nervous system (CNS).[1][6]
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o Specific Applications: It serves as an intermediate in the production of protein A mimetics and
serotonin antagonists.[6]

e Organic Synthesis: More broadly, the bromoethyl group provides a reactive handle for
various coupling and substitution reactions, allowing chemists to construct complex
molecular architectures with tailored properties.[1]
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Caption: Logical relationship of reactive sites in the molecule.

Conclusion

1-(2-Bromoethyl)-4-fluorobenzene is a strategically important chemical intermediate whose
value is derived from the distinct and complementary reactivity of its bromoethyl and
fluorophenyl moieties. Its utility in providing a robust platform for building molecular complexity
ensures its continued relevance in pharmaceutical research, drug development, and fine
chemical synthesis. The reliable synthesis and well-understood reactivity profile make it an
indispensable tool for medicinal and organic chemists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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